molecular formula C25H17BrN2O3 B12032183 [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate CAS No. 764652-98-4

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate

Cat. No.: B12032183
CAS No.: 764652-98-4
M. Wt: 473.3 g/mol
InChI Key: BWIOKXNJDTZZEA-JVWAILMASA-N
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Description

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate is a complex organic compound featuring a bromine atom, a naphthalene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate typically involves a multi-step process. One common route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications .

Biology and Medicine

Its hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its structural properties make it suitable for applications requiring specific electronic or optical characteristics .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate apart is its combination of a brominated aromatic ring, a naphthalene moiety, and a hydrazone linkage.

Properties

CAS No.

764652-98-4

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C25H17BrN2O3/c26-20-13-14-23(31-25(30)18-8-2-1-3-9-18)19(15-20)16-27-28-24(29)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,28,29)/b27-16+

InChI Key

BWIOKXNJDTZZEA-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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